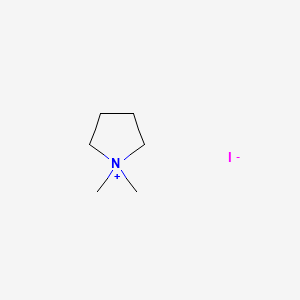

N,N-Dimethylpyrrolidinium iodide

Description

Significance of Pyrrolidinium-Based Quaternary Ammonium (B1175870) Salts in Advanced Chemistry

Pyrrolidinium-based quaternary ammonium salts (QAS) are a class of organic compounds characterized by a positively charged nitrogen atom contained within a five-membered pyrrolidine (B122466) ring, bonded to four carbon atoms. This structural feature imparts a range of valuable properties, making them highly versatile in advanced chemistry.

These salts are a subset of quaternary ammonium compounds, which are known for their broad spectrum of biological activity, including antibacterial and antifungal properties. nih.gov Their mechanism of action often involves interaction with and disruption of microbial cell walls. nih.gov

Beyond their biological applications, pyrrolidinium-based QAS are integral to the field of materials science. They are frequently utilized as:

Ionic Liquids (ILs): Many pyrrolidinium (B1226570) salts are liquid at or near room temperature, classifying them as ionic liquids. These ILs are explored as environmentally friendly solvents due to their low volatility and non-flammability. acs.org Their properties can be finely tuned by modifying the cation or anion, leading to their designation as "designer solvents". wiley-vch.de

Corrosion Inhibitors: Certain pyrrolidinium-based QAS, particularly those with long alkyl chains, have demonstrated high efficiency in preventing the corrosion of metals like mild steel in acidic environments. researchgate.net They function by adsorbing onto the metal surface, forming a protective layer. researchgate.net

Catalysts: The unique properties of QAS make them suitable as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases. mdpi.com

Electrolytes: Their ionic nature and stability make them promising candidates for use in electrochemical devices, such as batteries and capacitors. nih.gov Bio-based quaternary ammonium salts have shown potential as solid electrolytes due to their anisotropic ionic conductivity and electrochemical stability. nih.gov

The versatility of pyrrolidinium-based QAS, stemming from their tunable amphiphilic properties and inherent charge, secures their significant role in diverse areas of chemical innovation. mdpi.com

Historical Trajectory and Evolution of Ionic Compounds in Material Science and Catalysis

Ionic compounds are chemical compounds composed of ions held together by the electrostatic force known as ionic bonding. britannica.com While the concept of ions has been understood for over a century, the development of specific classes of ionic compounds for advanced applications is a more recent endeavor.

The story of ionic liquids, a key application area for compounds like N,N-Dimethylpyrrolidinium iodide, began in 1914 with Paul Walden's discovery of ethylammonium (B1618946) nitrate (B79036) ([EtNH₃][NO₃]), which has a melting point of just 12°C. wiley-vch.denih.gov However, for many decades, research in this area was limited.

A significant resurgence of interest occurred in the 1980s with the development of first-generation ionic liquids, such as those based on chloroaluminate anions. wiley-vch.de These materials were highly reactive to water and air, limiting their applications but spurring further research, particularly in electrochemistry. acs.orgwiley-vch.de

The major breakthrough came with the creation of air and water-stable ionic liquids, which opened the door to a vast array of applications. acs.org This innovation allowed chemists to exploit the unique properties of ionic liquids—such as their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds—without the need for inert atmospheres.

This evolution has established ionic compounds as crucial components in modern material science and catalysis. patsnap.com They are now engineered for specific tasks, serving as high-performance lubricants, solvents and catalysts in industrial processes like alkylation and polymerization, and as key components in electrochemical devices. nih.govpatsnap.com The ability to tune their properties by simply changing the cation-anion pair has cemented their role as versatile materials for innovation. patsnap.com

Current Research Landscape and Key Academic Challenges for this compound

This compound (also referred to as P₁,₁I) is currently at the forefront of research into solid-state electrolytes, particularly for lithium-ion batteries. nih.govsci-hub.se Much of the focus is on its properties as an Organic Ionic Plastic Crystal (OIPC). OIPCs are solid materials that exhibit rotational disorder, which can facilitate ion transport. sci-hub.senih.gov

Recent research has demonstrated that this compound can be used to fabricate novel solid-state electrolytes by impregnating it into the porous structure of Covalent Organic Frameworks (COFs). nih.govdocumentsdelivered.com This confinement within the ordered nanochannels of the COF induces a "liquid-like" phase in the this compound, which significantly enhances the conduction of lithium ions. nih.govsci-hub.se

Another key area of investigation is the effect of doping this compound with lithium iodide (LiI). nih.govacs.org Studies have shown that adding even small amounts of LiI can dramatically increase the ionic conductivity of the material, in some cases by up to three orders of magnitude. nih.govacs.org This enhancement is thought to be due to the introduction of vacancies within the crystal lattice, which facilitates the mobility of both the lithium ions and the matrix material itself. nih.gov

Table 1: Research Findings on this compound Electrolytes

| Research Focus | Key Finding | Significance | Reference |

|---|---|---|---|

| Confinement in COFs | Impregnating this compound into Covalent Organic Frameworks (COFs) creates a liquid-like phase. | Endows fast lithium-ion conduction in a solid-state electrolyte system. | nih.govsci-hub.se |

| LiI Doping | Doping with a small amount of Lithium Iodide (LiI) enhances ionic conductivity by up to 1000 times. | Significantly improves the performance of the material as a solid electrolyte. nih.govacs.org | nih.govacs.org |

| Mechanism of Conduction | The ordered 1D mesopores of the COFs are key to ion conduction, synergistically contributing to fast ion transport. | Provides a pathway for designing new all-solid-state electrochemical devices. | sci-hub.se |

| Battery Performance | A prototype battery using a P₁,₁I@COF electrolyte demonstrated good cycling performance. | Shows practical applicability of these materials in next-generation batteries. | sci-hub.se |

The primary academic challenge is the further optimization of these solid-state electrolytes for commercial applications. This includes improving the ionic conductivity at ambient temperatures, ensuring long-term electrochemical and thermal stability, and developing scalable synthesis methods. Overcoming these hurdles is crucial for the development of safer, higher-energy-density solid-state lithium batteries. sci-hub.se

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.HI/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXBSXBXZNSAPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901007400 | |

| Record name | 1,1-Dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-44-6 | |

| Record name | Dimethylpyrrolidinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1,1-dimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylpyrrolidinium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901007400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for N,n Dimethylpyrrolidinium Iodide

Direct Quaternization Routes from N-Methylpyrrolidine and Iodomethane (B122720)

The most common and straightforward method for the synthesis of N,N-Dimethylpyrrolidinium iodide is the quaternization of N-methylpyrrolidine with iodomethane. This reaction, a classic example of a Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic methyl group of iodomethane. This forms a new carbon-nitrogen bond, resulting in the desired quaternary ammonium (B1175870) salt. The reaction can be represented as follows:

C₅H₁₁N + CH₃I → [C₆H₁₄N]⁺I⁻

This synthetic route is an S_N2 reaction, where the nucleophilic amine directly attacks the alkyl halide. The reaction can proceed via two distinct pathways: an S_N1 type, where the leaving group (iodide) is eliminated first to form a carbocation that is then attacked by the nucleophile, or an S_N2 type, where the formation of the new bond and the elimination of the leaving group occur simultaneously in a planar transition state. youtube.com Both pathways yield the methylated product. youtube.com

Optimization of Reaction Parameters for Yield and Purity

For instance, in the preparation of the precursor N-methylpyrrolidine from 1,4-dichlorobutane (B89584) and methylamine, reaction temperatures are typically in the range of 100-120°C, with reaction times varying from 3 to 8 hours. The molar ratio of the reactants is also a critical factor, with a slight excess of the aminating agent often employed to ensure complete conversion of the dichloro-precursor.

| Parameter | Typical Range for Precursor Synthesis | Potential Impact on this compound Synthesis |

|---|---|---|

| Temperature (°C) | 100 - 120 | Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition, affecting purity. |

| Reaction Time (h) | 3 - 8 | Sufficient time is needed for the reaction to go to completion. Monitoring the reaction progress can help determine the optimal duration. |

| Molar Ratio (Amine:Alkyl Halide) | > 1:1 | Using an excess of the alkylating agent (iodomethane) can drive the reaction to completion but may require more extensive purification to remove unreacted starting material. |

Anion Exchange Synthesis from Halide Precursors

While direct quaternization with iodomethane yields this compound, it is also possible to synthesize this compound through anion exchange from other N,N-Dimethylpyrrolidinium halides. This method involves preparing a different halide salt first, such as the chloride or bromide, and then exchanging the anion for iodide.

Utilization of Silver Salts for Anion Metathesis

One common method for anion exchange is through metathesis with a silver salt. For example, if one has N,N-Dimethylpyrrolidinium chloride, it can be reacted with silver iodide. However, due to the very low solubility of silver chloride in water, this exchange would likely be very slow. researchgate.net

A more effective approach is to first convert the halide salt to the hydroxide (B78521) form using silver oxide (Ag₂O). researchgate.net The reaction of N,N-Dimethylpyrrolidinium halide (e.g., chloride) with silver oxide would precipitate silver halide, leaving the N,N-Dimethylpyrrolidinium cation with a hydroxide anion. This hydroxide salt can then be neutralized with hydroiodic acid (HI) to yield the desired this compound and water. This exchange with silver oxide can be slow and may require stirring for several hours or even overnight to go to completion. researchgate.net

Ion Exchange Resin Methodologies

Ion exchange resins provide another powerful tool for anion exchange. A strongly basic anion exchange resin can be used to replace a halide anion with another. For instance, a resin in the hydroxide or chloride form can be used to capture iodide ions from a solution. The affinity of the resin for iodide is significantly higher than for chloride or hydroxide, meaning that the iodide will be preferentially bound to the resin. researchgate.net

To synthesize this compound from another halide salt, one could pass a solution of the starting salt (e.g., N,N-Dimethylpyrrolidinium chloride) through an anion exchange column loaded with iodide ions. The chloride ions would be exchanged for iodide ions, and the eluent would contain the desired this compound. Conversely, to purify this compound, one could use a resin to remove excess iodide ions from the solution. Quaternary ammonium anion exchange resins are commonly used for the recovery of iodides from aqueous solutions. google.com

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids, including this compound, to create more sustainable and environmentally friendly processes. Key principles include waste prevention, maximizing atom economy, and the use of safer solvents and reagents.

In the context of this compound synthesis, applying green chemistry principles could involve:

Optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thus reducing waste.

Choosing solvents with a lower environmental impact. While polar aprotic solvents are often effective, exploring greener alternatives or even solvent-free conditions could be a key area of research.

Developing catalytic methods for quaternization that could reduce the need for stoichiometric reagents and potentially lower the energy requirements of the reaction.

Advanced Spectroscopic and Crystallographic Elucidation of N,n Dimethylpyrrolidinium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for probing the structure and dynamics of the N,N-Dimethylpyrrolidinium cation in various states. researchgate.netuq.edu.au In solution, techniques like ¹H-NMR provide clear spectra that confirm the molecular structure, as illustrated by the ¹H-NMR spectrum of N,N-Dimethylpyrrolidinium iodide in Deuterium Oxide (D₂O) at room temperature. mdpi.com However, the most detailed understanding of ionic motion is achieved through solid-state NMR studies.

Solid-state NMR is indispensable for analyzing the complex motional dynamics within the crystalline lattice of this compound (also denoted as P11I). rsc.org Studies employing ¹H NMR spectroscopy across a broad temperature range reveal significant changes in the spectral linewidth, which are indicative of the onset of various motional processes. rsc.org

In a detailed investigation, the ¹H NMR spectrum of P11I was recorded from 210 K up to 518 K. rsc.org At lower temperatures (below 370 K), the spectrum is characterized by two components: a broad peak and a narrower one. As the temperature increases, the relative areas and widths of these peaks change, signaling shifts in the mobility of the cations. rsc.org

A significant event occurs around 370 K, where the broad component of the spectrum abruptly disappears. This coincides with a solid-solid phase transition and indicates a major change in the cationic dynamics. rsc.org Above this temperature, and especially after a second phase transition at 478 K, the linewidth of the remaining component narrows considerably, reaching 2.4 kHz at 518 K. rsc.org This degree of narrowing, to a value below that calculated for simple isotropic tumbling, strongly suggests the onset of translational motion, specifically the diffusion of the N,N-Dimethylpyrrolidinium cations through the crystal lattice. rsc.org This diffusional motion is directly correlated with the material's ionic conductivity. rsc.org

Table 1: Temperature-Dependent ¹H NMR Linewidth for this compound

| Temperature Range | Observed Linewidth (FWHM) | Inferred Cationic Motion |

|---|---|---|

| 300 K - 370 K | ~16 kHz (narrow component) | Onset of significant rotational motion |

| ~370 K | 11 kHz | Increased rotational freedom post-transition |

| > 470 K | Steadily decreases to 2.4 kHz | Isotropic tumbling and cation diffusion |

Data sourced from a study by Wishart et al. rsc.org

To quantitatively interpret the experimental NMR data, second moment analysis is employed. This theoretical calculation, based on the precise atomic coordinates from single-crystal X-ray diffraction, predicts the expected NMR linewidth for different hypothetical motional models. rsc.org By comparing the calculated second moments with the experimentally observed linewidths, the nature of the cationic motion can be accurately identified. rsc.org

For this compound, second moment calculations were performed based on its known crystal structure. rsc.org The analysis considered various types of motion, from a rigid lattice to complex rotations. The calculations showed that simple rotation of the methyl groups alone is insufficient to explain the observed line narrowing. rsc.org A more complex model, involving rotation of the entire cation around its pseudo-C2 axis (an axis bisecting the pyrrolidinium (B1226570) ring through the nitrogen atom), was also tested. This model yielded a theoretical linewidth of 22 kHz. rsc.org

Following the first phase transition at 373 K, the experimental linewidth narrows to 11 kHz. rsc.org This value is significantly smaller than the 22 kHz calculated for C2-axis rotation, indicating that the actual motion of the cation is more extensive and complex than this simple model suggests, likely involving a significant degree of wobbling or tumbling to average the dipolar interactions more effectively. rsc.org The analysis conclusively links the observed phase transitions to distinct changes in the rotational and, ultimately, translational freedom of the cation. rsc.org

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different chemical species based on their translational diffusion coefficients. nih.gov This method is exceptionally useful for studying the mobility of ions in solution and their solvation behavior, providing insights that are complementary to conductivity measurements. nih.govmdpi.com While specific DOSY studies on this compound are not extensively reported, the methodology has been successfully applied to other pyrrolidinium-based ionic liquids, demonstrating its utility.

In a typical DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity for each nucleus attenuates at a rate proportional to its diffusion coefficient (D). This allows for the creation of a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. nih.gov

For ionic liquids composed of cations like N-methyl-N-propyl-pyrrolidinium, DOSY has been used to measure the individual self-diffusion coefficients of the cation and anion. These diffusion coefficients can be analyzed using the Stokes-Einstein equation to understand the relationship between ion size, viscosity, and mobility. Furthermore, by comparing the diffusion-derived conductivity (via the Nernst-Einstein equation) with the measured ionic conductivity, a quantitative measure of ionicity—the degree to which ions are dissociated and contribute to charge transport—can be determined. A DOSY study of this compound would therefore provide direct measurement of cationic and anionic mobility, clarifying the extent of ion pairing and the mechanisms of charge transport in solution.

Vibrational Spectroscopy (Infrared and Raman) for Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the bonding environments within this compound. These methods probe the vibrational modes of the constituent atoms, providing a molecular fingerprint that is sensitive to the local chemical structure and intermolecular interactions.

A comprehensive analysis of the vibrational spectra of this compound reveals characteristic bands associated with the N,N-dimethylpyrrolidinium cation. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning the observed experimental frequencies to specific vibrational modes.

The high-frequency region of the spectra is dominated by the C-H stretching vibrations of the pyrrolidinium ring and the methyl groups. Asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups typically appear in the 2800-3100 cm⁻¹ range. The environment of the cation, including its interaction with the iodide anion, can influence the precise positions and intensities of these bands.

The mid-frequency region contains a wealth of information regarding the skeletal vibrations of the pyrrolidinium ring, as well as bending and rocking modes of the methylene (B1212753) and methyl groups. C-N stretching vibrations are also prominent in this region. The symmetry of the N,N-dimethylpyrrolidinium cation, which is approximately C₂ for the ring, influences the activity of these modes in IR and Raman spectroscopy. For a vibration to be IR active, there must be a change in the dipole moment of the molecule, whereas for a vibration to be Raman active, there must be a change in its polarizability.

Low-frequency vibrations, often below 400 cm⁻¹, correspond to torsional modes of the methyl groups and skeletal deformation modes of the entire cation. These modes are particularly sensitive to the crystalline packing and intermolecular forces within the solid state.

A detailed assignment of the principal vibrational modes of this compound is presented in the following table, based on experimental data and theoretical calculations.

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | ~3020, ~2980 | ~3015, ~2975 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups |

| δ(CH₂) | ~1460 | ~1455 | CH₂ scissoring |

| δ(CH₃) | ~1480, ~1420 | ~1475, ~1425 | Asymmetric and symmetric bending of CH₃ groups |

| ν(C-N) | ~1290, ~970 | ~1285, ~965 | Stretching of the C-N bonds in the pyrrolidinium ring |

| Ring Vibrations | ~1100-800 | ~1100-800 | Skeletal stretching and bending modes of the pyrrolidinium ring |

| Rocking/Twisting | ~1200-700 | ~1200-700 | CH₂ and CH₃ rocking and twisting modes |

Mass Spectrometry for Molecular Ion Characterization and Purity Validation

Mass spectrometry is a critical analytical technique for the characterization of this compound, enabling the confirmation of its molecular identity and the assessment of its purity. As an ionic compound, soft ionization techniques such as electrospray ionization (ESI) are typically employed to transfer the non-volatile N,N-dimethylpyrrolidinium cation into the gas phase for mass analysis.

The positive ion mass spectrum is dominated by the molecular ion of the cation, [C₆H₁₄N]⁺. The exact mass of this cation is a key piece of information for its unambiguous identification. High-resolution mass spectrometry can provide mass measurements with high accuracy, allowing for the determination of the elemental composition.

The fragmentation of the N,N-dimethylpyrrolidinium cation upon collision-induced dissociation (CID) in the mass spectrometer provides valuable structural information and can be used to confirm the connectivity of the atoms. The fragmentation pathways of cyclic amines and quaternary ammonium (B1175870) compounds often involve the loss of small neutral molecules or radicals.

Common fragmentation pathways for the N,N-dimethylpyrrolidinium cation are expected to include:

Loss of a methyl group: This would result in a fragment ion corresponding to the loss of a CH₃ radical (15 Da).

Ring-opening and subsequent fragmentation: Cleavage of the pyrrolidinium ring can lead to a variety of smaller fragment ions. This process is often initiated by the cleavage of the C-C bonds adjacent to the nitrogen atom.

Loss of ethylene: A retro-Diels-Alder-type fragmentation could lead to the loss of ethene (C₂H₄, 28 Da).

The presence of the molecular ion peak at the expected mass-to-charge ratio (m/z) and a characteristic fragmentation pattern serves as a robust validation of the compound's identity. Furthermore, the absence of significant peaks corresponding to impurities in the mass spectrum is a strong indicator of the sample's purity.

A summary of the expected key ions in the mass spectrum of this compound is provided in the table below.

| m/z (Mass-to-Charge Ratio) | Ion Formula | Designation/Origin |

|---|---|---|

| 100.11 | [C₆H₁₄N]⁺ | Molecular Ion (N,N-Dimethylpyrrolidinium cation) |

| 85.10 | [C₅H₁₁N]⁺ | Fragment from loss of a methyl radical (CH₃) |

| 72.08 | [C₄H₁₀N]⁺ | Fragment from ring cleavage and loss of C₂H₄ |

| 58.07 | [C₃H₈N]⁺ | Fragment from further ring fragmentation |

Fundamental Chemical Behavior and Phase Transition Phenomena

Ionic Conductivity Mechanisms in the Solid State

The solid-state ionic conductivity of N,N-Dimethylpyrrolidinium iodide is intrinsically linked to the mobility of its constituent ions within the crystal lattice. In its highest temperature solid phase, the material exhibits substantial conductivity, a behavior characteristic of rotator phases where dynamic disorder facilitates ion transport.

The presence of defects and vacancies within the crystal lattice plays a crucial role in facilitating ion transport. Studies involving the doping of this compound with a small amount of Lithium Iodide (LiI) have shown a dramatic enhancement in ionic conductivity, by as much as three orders of magnitude. acs.org This significant increase is attributed to the introduction of vacancies into the lattice by the dopant. acs.org These defects are believed to facilitate the mobility of the ions of the host material, thereby creating more efficient pathways for ion conduction through the solid. acs.org This suggests that engineering defects is a viable strategy for enhancing the performance of this material as a solid electrolyte.

Solid-Solid Phase Transitions and Rotator Phases

This compound is characterized by its ability to exist in multiple solid phases, undergoing distinct solid-solid phase transitions upon heating. uq.edu.au These phases are identified as rotator phases, where the constituent cations exhibit significant rotational motion while maintaining their long-range positional order in the crystal lattice. This dynamic disorder is a key feature of ionic plastic crystals. uq.edu.au

Differential Scanning Calorimetry (DSC) is an instrumental technique that measures the heat flow associated with material transitions as a function of temperature. nih.gov It is used to determine the temperatures and enthalpy changes of phase transitions. nih.govmdpi.com

Thermal analysis of this compound using DSC reveals two major endothermic solid-solid phase transitions before melting. uq.edu.au The first transition occurs at 373 K with a large entropy change (ΔS) of 38 J mol⁻¹ K⁻¹. uq.edu.au A second, more subtle transition takes place at 478 K with a much smaller entropy change of 5.7 J mol⁻¹ K⁻¹. uq.edu.au Doping the material with LiI has been observed to cause a slight decrease in the onset temperatures of these phase transitions. acs.org

Table 1: Thermal Phase Transitions of this compound Data sourced from Differential Scanning Calorimetry (DSC) analysis. uq.edu.au

| Transition | Onset Temperature (K) | Entropy Change (ΔS) (J mol⁻¹ K⁻¹) |

| Solid I → Solid II | 373 | 38 |

| Solid II → Solid III | 478 | 5.7 |

The observed solid-solid phase transitions are directly correlated with changes in the dynamic behavior of the N,N-Dimethylpyrrolidinium cations. uq.edu.au The transition at 373 K is associated with a significant increase in the mobility of the cations, leading to a more dynamically disordered or "plastic" state. uq.edu.au The higher temperature transition at 478 K corresponds to the onset of nearly isotropic (uniform in all directions) tumbling of the cations within the lattice. uq.edu.au This high degree of reorientational motion in the solid state is the defining characteristic of a rotator phase and is responsible for the material's enhanced plasticity and ionic conductivity at elevated temperatures. uq.edu.au

Ion Mobility and Diffusivity Studies

Studies using Nuclear Magnetic Resonance (NMR) spectroscopy complement the findings from thermal analysis and impedance spectroscopy. At temperatures above the second phase transition (478 K), a notable narrowing of the ¹H NMR linewidth is observed. uq.edu.au This phenomenon is attributed to the onset of self-diffusion of the cations through the crystal lattice. uq.edu.au This indicates that in its highest-temperature solid phase, the cations are not only tumbling isotropically but are also beginning to move from their lattice positions, a key component of high ionic mobility and conductivity. uq.edu.au The introduction of dopants like LiI further facilitates this mobility, likely by creating the vacancies that lower the energy barrier for ionic diffusion. acs.org

Applications in Advanced Materials and Electrochemical Systems

Role as an Electrolyte Component in Energy Storage Devices

N,N-Dimethylpyrrolidinium iodide is a subject of intensive research for its potential as a solid-state electrolyte component in energy storage devices, such as lithium-ion batteries. Solid-state electrolytes are sought after for their potential to improve battery safety and energy density compared to traditional liquid electrolytes.

This compound is classified as an organic ionic plastic crystal (OIPC). nih.gov OIPCs are solid materials composed of ions that exhibit rotational disorder and high mobility, similar to liquids, while maintaining a solid-state crystal lattice. nih.govacs.org This characteristic is crucial for solid-state electrolytes, as it allows for ionic conduction within a solid structure.

These materials are of great interest for high-energy-density electrochemical devices like lithium batteries. nih.gov The plastic nature of these crystals is desirable as it can help maintain good contact between the electrolyte and electrodes during volume changes that occur during battery cycling, mitigating a common failure point in all-solid-state batteries. nih.gov The N,N-dimethylpyrrolidinium cation is part of a family of pyrrolidinium-based OIPCs that are investigated for their favorable properties in solid-state battery applications. amazonaws.comrsc.org

A key strategy to improve the performance of this compound as a solid-state electrolyte is through doping with lithium salts, such as lithium iodide (LiI). Research has demonstrated that the addition of a small quantity of LiI can dramatically increase the ionic conductivity of the solid this compound matrix by as much as three orders of magnitude. nih.govacs.org

This enhancement is attributed to the introduction of mobile lithium ions into the OIPC lattice. nih.gov The doping process is thought to create vacancies within the crystal lattice, which facilitates the mobility of not only the lithium ions but also the host matrix material. nih.govacs.org Studies using ⁷Li Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed the presence of mobile Li⁺ ions, as indicated by a narrow Li line width that decreases in width and increases in intensity with rising temperature. nih.gov Furthermore, the addition of LiI has been observed to slightly lower the phase transition temperatures of the this compound host. nih.govacs.org

Ionic Conductivity Enhancement by LiI Doping

| Dopant | Host Material | Conductivity Increase | Mechanism |

|---|---|---|---|

| Lithium Iodide (LiI) | This compound | Up to 3 orders of magnitude | Introduction of mobile Li⁺ ions and creation of lattice vacancies |

The performance of any electrolyte is critically dependent on its interaction with the electrodes. For OIPC electrolytes based on pyrrolidinium (B1226570) salts, achieving a stable interface with the highly reactive lithium metal anode is a significant challenge but also a key to enabling high-energy-density batteries. amazonaws.comnih.gov

Precursor and Component in Ionic Liquid and Deep Eutectic Solvent Formulations

This compound serves as a precursor in the synthesis of other functional materials. For instance, it is used in a two-step process to prepare N,N-dimethylpyrrolidinium tetrafluoroborate (B81430), another OIPC with a high melting point, by reacting it with silver tetrafluoroborate. amazonaws.com

Furthermore, the iodide anion and related pyrrolidinium cations are components in the formulation of ionic liquids (ILs) and deep eutectic solvents (DESs). nih.govrsc.orgmdpi.com These liquid electrolytes are explored for various electrochemical applications, including dye-sensitized solar cells. mdpi.com For example, deep eutectic solvents have been formulated using choline (B1196258) iodide and glycerol, demonstrating the utility of iodide-containing compounds in creating novel electrolyte systems. mdpi.com The study of iodine speciation in DESs is crucial for understanding their electrochemical behavior and reactivity. rsc.orgresearchgate.net

Integration into Hybrid Organic–Inorganic Materials (e.g., COFs)

A novel approach to designing high-performance solid-state electrolytes involves integrating OIPCs like this compound into the porous structure of other advanced materials. Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered nanochannels that are ideal platforms for hosting ion-conducting materials. nih.govrsc.org

By impregnating this compound into the pores of COFs, a new type of solid-state lithium electrolyte can be fabricated. nih.gov Inside the COF's nanochannels, the confined this compound exhibits a liquid-like phase, which, combined with the ordered channels of the COF, significantly stimulates lithium-ion conduction. nih.gov This strategy creates a synergistic effect where the COF provides a robust framework and ordered pathways, while the OIPC acts as the ion-conducting medium, leading to fast ion transport in an all-solid-state device. nih.gov This work paves a new way toward developing all-solid-state electrochemical devices. nih.gov

Role in Supramolecular Chemistry and Self Assembly Processes

Formation of Supramolecular Assemblies with Fullerene Derivatives

The collaboration between N,N-Dimethylpyrrolidinium iodide and fullerene derivatives, specifically C60, gives rise to remarkable self-assembled structures. A notable example is the fullerene derivative, C60-bis(this compound), where the pyrrolidinium (B1226570) salt is chemically attached to the fullerene cage. This modification introduces ionic character to the fullerene molecule, profoundly influencing its self-assembly behavior in various solvents.

Self-Organization into Nanosheets and Nanofibers

The self-organization of C60-N,N'-dimethylpyrrolidinium iodide (C60-DMePyI) into distinct nanostructures is a prime example of its role in supramolecular chemistry. cambridge.org In specific solvent systems, these molecules spontaneously arrange themselves into well-defined nanosheets and nanofibers. The resulting nanosheets can extend several micrometers in length with a thickness of approximately 100 nm. cambridge.org Further examination with a scanning electron microscope reveals that these nanosheets are composed of a dense arrangement of nanorods, each with a diameter of about 20 nm. cambridge.org When the solvent conditions are altered, the same fullerene derivative can assemble into nanofibers. cambridge.org This demonstrates the critical influence of the chemical environment on the final supramolecular architecture. The formation of such extended two-dimensional nanostructures is a significant area of interest in DNA nanotechnology and materials science. nih.gov

Solvent-Induced Morphological Control of Aggregates

The morphology of the aggregates formed by C60-DMePyI is highly dependent on the solvent used. cambridge.org Research has shown that in a binary mixture of toluene (B28343) and iodomethane (B122720), the molecules self-organize into nanosheets. cambridge.org However, when toluene is used as the sole solvent, the aggregation process leads to the formation of nanofibers. cambridge.org Interestingly, in pure iodomethane, the formation of these ordered supramolecular structures like nanofibers and nanosheets is not observed. cambridge.org This highlights the specific role of solvent-solute and solvent-solvent interactions in directing the self-assembly pathway. The dielectric constant of the solvent mixture is a critical parameter, with self-aggregation of similar fullerene-based systems showing a strong tendency to occur when a certain threshold is surpassed. nih.gov

The following table summarizes the solvent-dependent self-assembly of C60-N,N'-dimethylpyrrolidinium iodide:

| Solvent System | Resulting Supramolecular Structure |

|---|---|

| Toluene | Nanofibers |

| Toluene and Iodomethane Mixture | Nanosheets |

Non-Covalent Interactions in Complex Formation

The formation and stability of these supramolecular assemblies are governed by a variety of non-covalent interactions. In the case of C60-DMePyI aggregates, structural analyses using laser Raman spectroscopy have indicated the formation of an ordered chain of successive polyiodine units within both the nanosheets and nanofibers. cambridge.org This suggests that interactions involving the iodide counter-ion play a crucial role in the organization of the fullerene derivatives.

Furthermore, the inherent hydrophobicity of the fullerene cage drives the aggregation process in certain solvents. electrochem.org The interplay of these forces, along with other potential non-covalent interactions such as van der Waals forces and π-π stacking between the fullerene moieties, dictates the final structure of the assembly. Computational studies on similar systems involving non-covalent interactions can provide deeper insights into the electronic and structural properties of these complexes. researchgate.net

The crystal structures of the self-assembled nanosheets and nanofibers have been determined by X-ray diffraction (XRD) to be monoclinic, albeit with different unit cells, further underscoring the distinct packing arrangements driven by the solvent environment. cambridge.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. While specific DFT studies exclusively on N,N-Dimethylpyrrolidinium iodide are not widely available in public literature, extensive research on closely related N,N-dialkylpyrrolidinium cations, particularly those used in ionic liquids, provides valuable insights into the electronic properties and stability of the N,N-dimethylpyrrolidinium cation.

DFT calculations, often at the B3LYP level of theory, have been employed to analyze the conformers of pyrrolidinium (B1226570) cations. researchgate.net For the N,N-dimethylpyrrolidinium cation, the pyrrolidinium ring typically adopts an envelope or twisted-chair conformation. The stability of these conformers is influenced by the steric hindrance and electronic effects of the methyl groups attached to the nitrogen atom.

Studies on a homologous series of N-alkyl-N-methylpyrrolidinium (Pyr1,x) cations with trifluoromethyl sulfonyl imide (TFSI) as the anion have shown that the electronic structure and thermodynamic properties, such as ion pair dissociation and oxidation/reduction stability, are influenced by the length of the alkyl chain. researchgate.net These calculations indicate that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key to understanding the electrochemical stability. For the N,N-dimethylpyrrolidinium cation, the HOMO is typically localized on the iodide anion in the ion pair, while the LUMO is centered on the pyrrolidinium cation. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the compound.

| Computational Method | Basis Set | Key Findings for Related Pyrrolidinium Cations | Reference |

| DFT (B3LYP) | 6-31G** | Investigation of N-methoxyethyl-N-methylpyrrolidinium (PYR1(2O1)) and N-ethoxyethyl-N-methylpyrrolidinium (PYR1(2O2)) cation conformers and their infrared vibration frequencies. The lowest energy conformers exhibit equatorial-envelope geometry. | researchgate.net |

| DFT (B3LYP) | Not Specified | Analysis of physicochemical properties of a homologous series of pyrrolidinium-based ionic liquids (Pyr1,xTFSI, x=1–8), focusing on the impact of the alkyl chain length on ion pair properties. | researchgate.net |

| DFT | Not Specified | Study of relationships between electronic structure and receptor affinity in N,N-dialkyl-2-phenylindol-3-ylglyoxylamides, demonstrating the utility of DFT in understanding molecular interactions. | uchile.cl |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Ion Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. While specific MD studies on this compound in solution are scarce, a wealth of research on pyrrolidinium-based ionic liquids provides a clear picture of the expected solution-phase behavior and ion dynamics.

MD simulations of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide have revealed that the density, ion self-diffusion coefficients, conductivity, and viscosity predicted from the simulations are in good agreement with experimental measurements. researchgate.net These simulations show that each pyrrolidinium cation is coordinated by approximately four anions. researchgate.net The rotational motion of the cation and anion is anisotropic, and electrostatic interactions are responsible for slowing down the dynamics of the ionic liquid. researchgate.net

In studies of lithium-doped pyrrolidinium-based ionic liquid electrolytes, MD simulations have been used to investigate the effects of the cation structure on the liquid's properties. nih.gov The introduction of different alkyl groups on the nitrogen atom of the pyrrolidinium ring influences the lithium coordination shell and the formation of ion aggregates, which in turn affects the transport properties of the lithium ions. nih.gov

Furthermore, simulations of pyrrolidinium-based ionic liquids at interfaces, such as on a graphene surface, show that the pyrrolidinium cation exhibits distinct ordering and orientation compared to other cations like imidazolium. rsc.org The pyrrolidinium rings tend to lie parallel to the surface, which has implications for their use in electrochemical devices like batteries and capacitors. rsc.org

| System Studied | Simulation Details | Key Findings | Reference |

| N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide | 303 to 393 K | Good agreement with experimental density, ion self-diffusion, conductivity, and viscosity. Each cation is coordinated by four anions. Anisotropic rotational motion. | researchgate.net |

| Lithium-doped pyrrolidinium-based ionic liquids | Scaled-charge MD simulations | Cation structure affects lithium coordination and ion aggregate formation. | nih.gov |

| N-butyl-N-methylpyrrolidinium dicyanamide (B8802431) at a graphene interface | MD simulations | Pyrrolidinium rings prefer to lie parallel to the electrode surface, exhibiting a quasi-hexagonal configuration. | rsc.orgresearchgate.net |

| 1-butyl-1-methylpyrrolidinium based ionic liquids | MD simulations | Characterization of polar and nonpolar domains. Alkyl chains of the cation tend to protrude toward the vacuum at the liquid-vapor interface. | acs.org |

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights

Quantum chemical calculations are instrumental in predicting reaction pathways and elucidating reaction mechanisms at the electronic level. While there are no specific published studies on the reaction pathways of this compound using these methods, the general principles can be applied to understand its potential reactivity.

Theoretical calculations can be used to investigate the reactivity of the pyrrolidinium cation. For instance, the reactivity of a cationic iminoborane has been unraveled using quantum chemical calculations, demonstrating how these methods can be used to explore the potential of a cation to participate in various reactions, including coordination, addition, and cycloadditions. rsc.org

In the context of this compound, quantum chemical calculations could be used to model its decomposition pathways, its reactivity towards other chemical species, and the mechanisms of its formation. For example, the reaction between N-methylpyrrolidine and methyl iodide to form this compound could be modeled to understand the transition state and the energetics of the reaction.

Furthermore, these calculations are crucial in understanding the interactions of the pyrrolidinium cation with other molecules. For example, a theoretical study on the reactivity of ethyl nitrosoacrylate towards pyrrole (B145914) and indole (B1671886) provided insights into the cycloaddition reactions of these five-membered heterocycles, which is relevant to the pyrrolidinium ring system. frontiersin.org

Modeling of Ion-Ion and Ion-Host Interactions in Solid-State Systems

The solid-state properties of this compound, particularly the interactions between its constituent ions and with host materials, can be effectively modeled using computational techniques. These models provide a molecular-level understanding of the crystal structure and the forces governing its stability.

The organic ionic plastic crystal N,N-dimethylpyrrolidinium tetrafluoroborate (B81430) ([C1mpyr][BF4]), a compound closely related to this compound, has been studied in mixtures with LiBF4. rsc.org These studies show that the addition of lithium salts enhances the ionic conductivity, especially in the higher temperature plastic crystal phases. rsc.org Modeling of these systems can reveal how the lithium ions are incorporated into the crystal lattice and how they move through the solid matrix.

Modeling can also be used to understand the interactions of this compound with host materials, which is relevant for applications in solid-state electrolytes. For example, the interactions between the ionic liquid and a polymer matrix in a composite electrolyte can be simulated to predict the structural and dynamic properties of the material. researchgate.net

| System Studied | Methodology | Key Findings | Reference |

| N,N-dimethylpyrrolidinium tetrafluoroborate ([C1mpyr][BF4]) with LiBF4 | Experimental with computational implications | Enhanced ionic conductivity in plastic crystal phases upon LiBF4 addition. | rsc.org |

| N-propyl-N-methyl-pyrrolidinium tetrafluoroborate with LiBF4 | DSC and conductivity studies | The plastic phase of the pyrrolidinium salt is a suitable matrix for lithium solid electrolytes. | mdpi.com |

| N-ethyl-N-methylpyrrolidinium tetrafluoroborate with lithium salt | Attenuated total reflectance (ATR) FTIR spectroscopy and X-ray diffractograms | Molecular interactions between the lithium ion and the OIPC matrix intensify with increasing lithium salt content. | researchgate.net |

Future Research Directions and Emerging Applications

Development of Tailored Pyrrolidinium (B1226570) Derivatives for Specific Chemical Transformations

The foundational structure of the pyrrolidinium cation offers a versatile scaffold for chemical modification, opening a promising frontier in catalysis and chemical synthesis. Future research is focused on creating tailored N,N-Dimethylpyrrolidinium iodide derivatives to act as highly specific and efficient catalysts or reaction media.

Pyrrolidinium-based ionic liquids, a class to which this compound belongs, are recognized for their potential as catalysts and green solvents in the synthesis of fine chemicals and pharmaceuticals, where they can improve reaction rates and product purity. chemscene.com Research indicates their utility in a variety of organic reactions. For instance, pyrrolidinium ionic liquids can influence the stereoselectivity in Diels-Alder reactions and can serve as alternatives to traditional inorganic acids in acid-catalyzed reactions. alfa-chemistry.com

Further investigations are exploring nitrile-functionalized pyrrolidinium ionic liquids as effective media for Suzuki and Stille cross-coupling reactions. rsc.org The design of chiral pyrrolidinium salts has also shown promise, with some derivatives being used as solvents in Diels-Alder reactions to yield higher stereoselectivity compared to reactions in achiral ionic liquids. researchgate.net

The role of the iodide anion itself is also a subject of study. In some catalytic systems, the iodide ion has been shown to enhance activity, such as in palladium-catalyzed reactions where it can form iodide-bridged binuclear palladium complexes that accelerate the catalytic cycle. nih.gov This suggests that derivatives of this compound could be designed to leverage this synergistic effect. The development of these specialized compounds, often used as phase-transfer catalysts, aims to create more efficient and environmentally friendly chemical processes. chemscene.commdpi.com

Integration into Next-Generation Solid-State Electrochemical Devices

A significant and rapidly advancing area of research is the use of this compound in the development of next-generation solid-state electrochemical devices, particularly all-solid-state lithium-ion batteries. Its properties as an organic ionic plastic crystal (OIPC) make it a compelling candidate for solid-state electrolytes. chemscene.comalfa-chemistry.com

OIPCs are valued for their thermal and electrochemical stability, flexibility in chemical design, and ability to facilitate fast ion transport. chemscene.com Research has demonstrated that doping this compound with lithium iodide (LiI) can enhance its ionic conductivity by up to three orders of magnitude, making it a highly conductive solid electrolyte. acs.org This enhancement is attributed to the creation of vacancies within the crystal lattice, which facilitates the movement of lithium ions. acs.org

A novel and promising strategy involves impregnating this compound into the porous structure of covalent organic frameworks (COFs). chemscene.comalfa-chemistry.comresearchgate.net This creates a composite material where the confined this compound exhibits a "liquid-like" phase within the COF's ordered nanochannels, leading to exceptionally fast lithium-ion conduction. chemscene.comalfa-chemistry.com This approach has resulted in solid-state electrolytes with high ionic conductivity and good cycling performance in lithium-ion batteries, paving the way for safer, high-performance energy storage solutions that can operate at various temperatures. chemscene.com

| Electrolyte System | Key Finding | Application | Reference |

| LiI-Doped this compound | Enhanced ionic conductivity by up to 1000x. | Solid-State Electrolytes | acs.org |

| This compound @ COF | Confined iodide exhibits a liquid-like phase, enabling fast Li+ transport. | All-Solid-State Lithium-Ion Batteries | chemscene.comalfa-chemistry.com |

| Pyrrolidinium-based polymeric ionic liquids | Mechanically and electrochemically stable with good ionic conductivity. | Polymer Electrolytes for Solid-State Batteries | alfa-chemistry.com |

Exploration of Novel Supramolecular Architectures and Their Functionalities

The interaction of this compound with other molecular structures to form functional supramolecular assemblies is an emerging research focus. These complex architectures can unlock new properties and applications not seen in the individual components.

The most prominent example is the integration of this compound into covalent organic frameworks (COFs). chemscene.com COFs are porous, crystalline polymers with highly ordered structures, and their nanochannels provide an ideal environment for hosting guest molecules like this compound. chemscene.comalfa-chemistry.com When confined within these pores, the compound's molecules arrange into a "liquid-like" phase, which is crucial for the high ionic conductivity observed in these composite materials. chemscene.comresearchgate.net

The synergy between the ordered one-dimensional mesopores of the COF and the mobile ions from the this compound is key to this functionality. chemscene.com This research opens up possibilities for designing other host-guest systems where the properties of this compound can be modulated by the specific supramolecular environment. Future explorations may involve different types of porous hosts or the self-assembly of pyrrolidinium derivatives into novel functional structures.

Advanced Computational Methodologies for Predictive Material Design

The development of new materials based on this compound is being significantly accelerated by the use of advanced computational methodologies. Techniques like Materials Informatics (MI) are revolutionizing the traditional, intuition-based approach to materials discovery by leveraging data and machine learning to predict material properties. rsc.orgrsc.org

Researchers are using MI to screen and identify promising new pyrrolidinium-based OIPCs with high ionic conductivity for applications in solid-state electrolytes. rsc.orgnih.gov By combining empirical rules and chemical knowledge with computational data, scientists can narrow down a vast number of potential candidate molecules to a manageable few for synthesis and experimental validation. rsc.orgnih.gov This approach has already led to the successful synthesis of novel pyrrolidinium-based compounds with exceptionally high ionic conductivities. rsc.orgrsc.org

| Computational Approach | Objective | Key Outcome | Reference |

| Materials Informatics (MI) | Efficiently explore and identify new highly conductive OIPCs. | Successful synthesis of novel pyrrolidinium compounds with high ionic conductivity. | rsc.orgrsc.orgnih.gov |

| Quantum Mechanical-Based Force Fields | Simulate and predict thermodynamic and transport properties. | Accurate prediction of properties like density and diffusion coefficients, aiding electrolyte design. | alfa-chemistry.comnih.gov |

| Gaussian Process Regression (GPR) | Establish molecular design guidelines for solid polymer electrolytes. | Predictive models for polymer properties to guide synthesis of materials with high lithium-ion conductivity. | nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing N,N-Dimethylpyrrolidinium iodide, and how do reaction conditions influence yield?

this compound is synthesized via cycloaddition reactions involving fullerene (C60) and N,N-dimethylpyrrolidinium precursors under inert atmospheres. Key parameters include temperature (typically 80–120°C), solvent choice (e.g., chlorobenzene), and reaction time (24–48 hours). Yield optimization requires monitoring by HPLC or MALDI-TOF mass spectrometry to track unreacted C60 and byproducts . Alternative routes involve quaternization of pyrrolidine derivatives with methyl iodide, requiring stoichiometric control to avoid over-alkylation .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The methyl groups on the pyrrolidinium ring appear as singlets at ~3.1 ppm (¹H) and ~45 ppm (¹³C). The absence of NH signals confirms quaternization.

- FTIR : Stretching vibrations for C-I bonds appear at 500–600 cm⁻¹, while the pyrrolidinium ring shows characteristic C-N⁺ stretches at 1630–1680 cm⁻¹.

- UV-Vis : Fullerene derivatives exhibit π-π* transitions at 320–450 nm, with shifts indicating successful functionalization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of iodide vapors, which can irritate the respiratory tract.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as the compound may cause dermatitis.

- Spill Management : Absorb spills with sand or vermiculite; avoid water to prevent iodide ion release into wastewater .

Advanced Research Questions

Q. How does this compound enhance charge transport in organic photovoltaic (OPV) devices?

The compound acts as an electron transport layer (ETL) in OPVs due to its high electron affinity and ionic conductivity. Electrochemical impedance spectroscopy (EIS) reveals reduced charge recombination at the ETL/active layer interface, improving power conversion efficiency (PCE). Stability under UV light is attributed to the iodide ion’s radical scavenging properties, which mitigate oxidative degradation .

Q. What contradictions exist in reported catalytic activity of this compound in cross-coupling reactions?

Studies show divergent catalytic performance in decarboxylative cross-coupling (e.g., with aryl bromides). Contradictions arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate Pd catalysts via coordination.

- Counterion Interference : Iodide ions can poison Pd catalysts, necessitating additives like TBAB (tetrabutylammonium bromide) to mitigate this .

Q. What methodologies are used to analyze the electrochemical stability of this compound in corrosion inhibition?

- Potentiodynamic Polarization : Measures corrosion current density (icorr) in acidic media (e.g., 0.5 M H₂SO₄), showing inhibition efficiency >80% due to adsorption on steel surfaces.

- DFT Calculations : Predict adsorption energies and active sites (e.g., iodide ions bind preferentially to Fe atoms). Synergistic effects with quaternary ammonium salts (e.g., N-methyl-N,N,N-trioctylammonium chloride) are validated via molecular dynamics simulations .

Q. How do structural modifications of the pyrrolidinium ring affect ionic conductivity in solid-state electrolytes?

- Substituent Effects : Bulky alkyl groups (e.g., ethyl vs. methyl) reduce ionic mobility by increasing glass transition temperatures (Tg).

- Anion Role : Iodide’s low lattice energy enhances ion dissociation, but larger anions (e.g., TFSI⁻) improve thermal stability. Conductivity is measured via AC impedance spectroscopy (σ ≈ 10⁻⁴ S/cm at 25°C) .

Data Contradiction Analysis

Q. Why do different studies report varying thermal decomposition profiles for this compound?

Discrepancies arise from:

- Sample Purity : Residual solvents (e.g., chlorobenzene) lower observed decomposition temperatures (Td).

- Atmosphere : Decomposition under N₂ vs. air alters pathways; iodide oxidation to I₂ occurs above 250°C in oxidative conditions.

- Technique Variance : TGA (thermogravimetric analysis) under dynamic heating rates may mask stepwise degradation .

Methodological Recommendations

Q. What advanced characterization techniques resolve ambiguities in fullerene-pyrrolidinium adduct formation?

- XPS (X-ray Photoelectron Spectroscopy) : Confirms iodine content and oxidation states (I⁻ at ~619 eV binding energy).

- SAXS (Small-Angle X-ray Scattering) : Probes nanoscale aggregation in thin films, critical for OPV applications.

- Cyclic Voltammetry : Identifies redox-active sites (e.g., fullerene LUMO levels shift upon functionalization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.